Ethyl 4-chloro-2-fluoro-3-formylbenzoate
Description
Ethyl 4-chloro-2-fluoro-3-formylbenzoate is a halogenated aromatic ester characterized by a benzoyl backbone substituted with chlorine (position 4), fluorine (position 2), and a formyl group (position 3), esterified with an ethyl group. The compound’s molecular formula is C₁₀H₈ClFO₃, with a molecular weight of 230.62 g/mol. Its structural features—particularly the electron-withdrawing formyl group—render it highly reactive, making it a valuable intermediate in pharmaceutical synthesis. Chloroarenes, such as this compound, are pharmacologically significant due to their roles in modulating bioactivity and serving as precursors for drug candidates .
Properties
Molecular Formula |
C10H8ClFO3 |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
ethyl 4-chloro-2-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-5H,2H2,1H3 |
InChI Key |
NVKZNASTWHXBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-fluoro-3-formylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-chloro-2-fluoro-3-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluoro-3-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.
Reduction: Ethyl 4-chloro-2-fluoro-3-hydroxybenzoate.
Oxidation: Ethyl 4-chloro-2-fluoro-3-carboxybenzoate.
Scientific Research Applications
Ethyl 4-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
Key Compounds for Comparison:
Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate (C₁₆H₁₃ClFO₃, MW 307.72 g/mol): Features a biphenyl backbone with hydroxyl (-OH) and methyl (-CH₃) substituents instead of a formyl group. The hydroxyl group enhances hydrogen-bonding capacity, influencing crystallinity and solubility, while the methyl group increases steric hindrance .
2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate (C₁₇H₁₅FO₃, MW 298.30 g/mol): Lacks chlorine and formyl groups but includes a ketone-substituted ethylphenyl ester.
2-Chloro-5-[(4-fluorobenzoyl)oxy]phenyl 4-fluorobenzoate (C₂₀H₁₀ClF₂O₄, MW 398.74 g/mol): Contains dual fluorobenzoate moieties and a chloro substituent, which may amplify electron-withdrawing effects and reactivity in electrophilic substitutions .
Comparative Data Table
Key Findings
- Reactivity : The formyl group in this compound distinguishes it from hydroxyl- or methyl-substituted analogs, enabling participation in condensation reactions (e.g., forming Schiff bases) .
- Lipophilicity : Compared to 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate, the target compound’s lower molecular weight and polar formyl group may reduce lipid solubility but enhance aqueous reactivity .
- Pharmacological Potential: Unlike 3-hydroxy-substituted analogs (used directly as agents), the formyl derivative serves primarily as a synthetic precursor, reflecting its role in modular drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
